

# A Comparative Guide to GSK690693 and Novel Akt Pathway Inhibitors

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## Compound of Interest

Compound Name: GSK 690

Cat. No.: B607859

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The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.<sup>[1][2]</sup> Its aberrant activation is a prominent feature in many human cancers, making the Akt serine/threonine kinase an attractive target for therapeutic intervention.<sup>[2]</sup> GSK690693 is a potent, ATP-competitive pan-Akt inhibitor that has been extensively studied.<sup>[3][4]</sup> This guide provides an objective comparison of GSK690693 with other novel Akt pathway inhibitors—Capivasertib, Ipatasertib, and MK-2206—supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

The inhibitors are distinguished by their mechanism of action. GSK690693, Capivasertib, and Ipatasertib are ATP-competitive, meaning they bind to the kinase domain's ATP-binding pocket.<sup>[3][5][6]</sup> In contrast, MK-2206 is an allosteric inhibitor, which binds to a separate site on the kinase, locking it in an inactive conformation.<sup>[7][8][9]</sup>

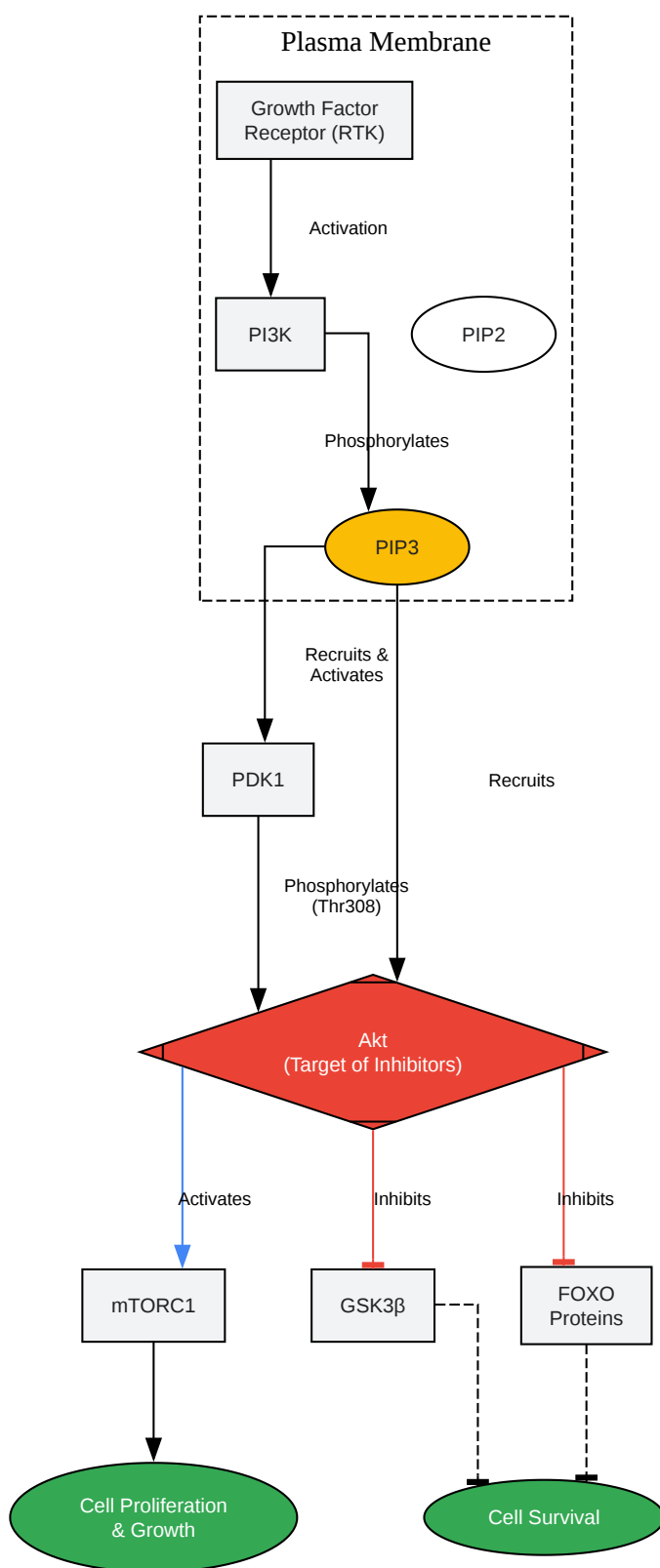
## Comparative Performance Data

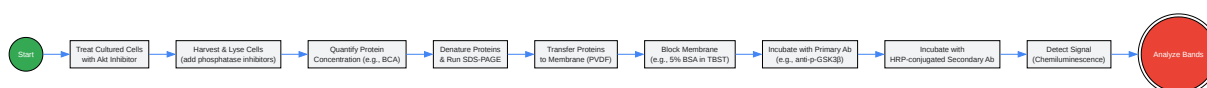
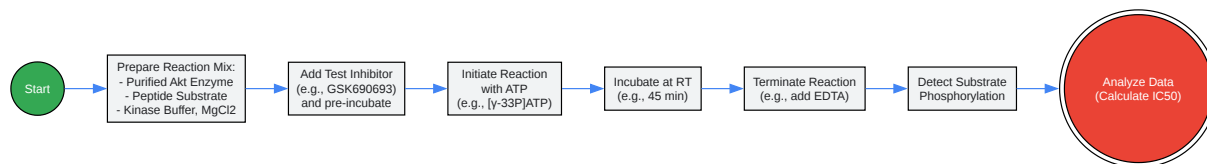
The following table summarizes the in vitro potency of each inhibitor against the three Akt isoforms (Akt1, Akt2, and Akt3). The half-maximal inhibitory concentration (IC<sub>50</sub>) values represent the drug concentration required to inhibit 50% of the kinase activity in cell-free enzymatic assays. Lower values indicate higher potency.

Compound	Type	Akt1 IC50 (nM)	Akt2 IC50 (nM)	Akt3 IC50 (nM)
GSK690693	ATP-Competitive	2[3][4]	13[3][4]	9[3][4]
Capivasertib (AZD5363)	ATP-Competitive	3[10][11]	7-8[10][11]	7-8[10][11]
Ipatasertib (GDC-0068)	ATP-Competitive	5[5][12]	18[5][12]	8[5][12]
MK-2206	Allosteric	5-8[7][13][14]	12[7][13][14]	65[7][13][14]

## Signaling Pathway and Experimental Overviews

To understand the context of inhibition, a diagram of the PI3K/Akt pathway is provided below, followed by workflows for common experimental assays used to evaluate these inhibitors.





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- To cite this document: BenchChem. [A Comparative Guide to GSK690693 and Novel Akt Pathway Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607859#benchmarking-gsk690693-against-novel-akt-pathway-inhibitors]

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